4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it often requires heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- 4-((Tert-butoxycarbonyl)amino)phenylboronic acid
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness
4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid is unique due to its cyclopenta[B]thiophene core, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-9-8(13)5-7-19-9/h5,7H,4,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PCNNEQVQTUYZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CS2)C(=O)O |
Origin of Product |
United States |
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